molecular formula C40H64ClN7O7 B1237195 [(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride

[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride

Cat. No.: B1237195
M. Wt: 790.4 g/mol
InChI Key: MBTHCNKHNNGZGE-GIOOZNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FK-906 is a tripeptide compound known for its antihypertensive properties. It is a hygroscopic, white crystalline powder with a molecular weight of 790.44. FK-906 is highly soluble in water, making it a suitable candidate for various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: FK-906 can be prepared using several methods:

    Lyophilization: This involves freeze-drying the compound to remove water content, resulting in a stable, amorphous form.

    Grinding in a Ball Mill: This mechanical process reduces the particle size of FK-906, enhancing its solubility and stability.

    Resolidification of the Melt: This method involves melting FK-906 and then allowing it to solidify under controlled conditions.

    Exposure to High Relative Humidity: FK-906 can be exposed to 93% relative humidity for two days to achieve the desired amorphous form.

Industrial Production Methods: The industrial production of FK-906 typically involves large-scale lyophilization and grinding processes to ensure consistent quality and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: FK-906 undergoes various chemical reactions, including:

    Oxidation: FK-906 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert FK-906 into its reduced forms, which may have different pharmacological properties.

    Substitution: FK-906 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

FK-906 has a wide range of scientific research applications:

Mechanism of Action

FK-906 exerts its antihypertensive effects by interacting with specific molecular targets and pathways. It binds to receptors on the surface of cells, leading to a cascade of intracellular events that result in the relaxation of blood vessels and a reduction in blood pressure. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

    Tacrolimus (FK-506): Another tripeptide with immunosuppressive properties, used primarily in organ transplantation.

    Cyclosporin A: A cyclic peptide with immunosuppressive effects, used to prevent organ rejection.

Uniqueness of FK-906: FK-906 is unique due to its specific antihypertensive properties, which distinguish it from other similar compounds like Tacrolimus and Cyclosporin A. While Tacrolimus and Cyclosporin A are primarily used for their immunosuppressive effects, FK-906 is specifically designed to manage high blood pressure .

Properties

Molecular Formula

C40H64ClN7O7

Molecular Weight

790.4 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C40H63N7O7.ClH/c1-29(2)16-17-35(48)33(24-30-12-8-6-9-13-30)43-37(49)34(26-32-27-41-28-42-32)46(5)38(50)36(25-31-14-10-7-11-15-31)54-40(52)45(4)19-18-44(3)39(51)47-20-22-53-23-21-47;/h7,10-11,14-15,27-30,33-36,48H,6,8-9,12-13,16-26H2,1-5H3,(H,41,42)(H,43,49);1H/t33-,34-,35-,36-;/m0./s1

InChI Key

MBTHCNKHNNGZGE-GIOOZNHKSA-N

Isomeric SMILES

CC(C)CC[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)OC(=O)N(C)CCN(C)C(=O)N4CCOCC4)O.Cl

Canonical SMILES

CC(C)CCC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)OC(=O)N(C)CCN(C)C(=O)N4CCOCC4)O.Cl

Synonyms

1-cyclohexyl-3-hydroxy-6-methyl-2-(N(alpha)-methyl-N(alpha)-(2-(N-methyl-N-(2-(N-methyl-N-morpholinocarbonylamino)ethyl)aminocarbonyloxy)-3-phenylpropionyl)histidyl)aminoheptane hydrochloride
FK 906
FK-906
FK906

Origin of Product

United States

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